molecular formula C13H17BrO2 B021825 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS No. 75625-98-8

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

Cat. No. B021825
CAS RN: 75625-98-8
M. Wt: 285.18 g/mol
InChI Key: JMYFDQVXABRDFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes including methylation, hydrolysis, and bromination reactions. For instance, 2-(4-bromomethylphenyl) propionic acid, a closely related compound, is synthesized from p-methylbenzyl cyanide via methylation, hydrolysis, and bromide reaction, indicating the complexity and the specific conditions required for the synthesis of such compounds (Cheng Qing-rong, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through methods like X-ray crystallography, showcasing the precise arrangement of atoms within the molecule. For example, methyl 2-hydroxyimino-3-phenyl-propionate has been characterized by 1H NMR, IR, element analysis, and confirmed by X-ray crystal structure analysis, highlighting the detailed structural insights gained through these analytical techniques (Xiao-liu Li et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures, such as the condensation reactions and the role of catalysts, have been extensively studied. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions, demonstrating the chemical reactivity and applications of these compounds in synthetic chemistry (S. Tayebi et al., 2011).

Physical Properties Analysis

The physical properties of compounds in this category, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into the nature of intermolecular interactions and the effects of structural differences on physical properties (U. Das et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific derivatives or reaction products, are essential for the application of these compounds in chemical synthesis. Research has delved into the reactivity patterns and synthesis of derivatives, providing a foundation for further exploration and application of these compounds (T. Amano et al., 1986).

Scientific Research Applications

  • Synthesis of Anti-Inflammatory Agents : A study presents an efficient synthetic route for 2-(4-bromomethylphenyl)propionic acid, a key intermediate for loxoprofen sodium, an anti-inflammatory drug. This compound is synthesized using readily available reagents and steps, indicating its potential in pharmaceutical manufacturing (Liu Dong-zhi, 2006).

  • Metabolic Study Markers : Deuterated phenylpropionic acid derivatives, which include 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, can serve as internal standards for studying the metabolism of anti-inflammatory agents like suprofen in humans and animals (Mori et al., 1983).

  • Anticancer and Antimicrobial Potential : New bromophenol derivatives from algae, structurally related to 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, show inactive properties against various human cancer cell lines and microorganisms, indicating a potential for development into therapeutic agents (Zhao et al., 2004).

  • Thermolytic Studies : Thermolysis of related compounds like 1 phenyl-1,2-dibromopropylphosphonic acid in the gas phase, which shares a bromine component with 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, leads to the loss of bromine and the phosphoryl group, offering insights into the behavior of such compounds under high-temperature conditions (Meyerson et al., 1984).

  • Antidiabetic Drug Development : N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, structurally related to 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, show promising antidiabetic activity in rodent models of type 2 diabetes. They have potential for further development as PPARgamma agonists, a critical target in diabetes treatment (Cobb et al., 1998).

Safety And Hazards

This compound should be handled under inert gas and protected from moisture . It should be kept out of reach of children and not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-[4-(1-bromo-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYFDQVXABRDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504488
Record name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

CAS RN

75625-98-8
Record name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bataineh, J Nolte, B Kuhlmann… - Current …, 2006 - ingentaconnect.com
The scope of this study was to investigate the fate and behavior of selected pharmaceuticals and main metabolites under defined conditions in model systems simulating slow sand …
Number of citations: 8 www.ingentaconnect.com

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